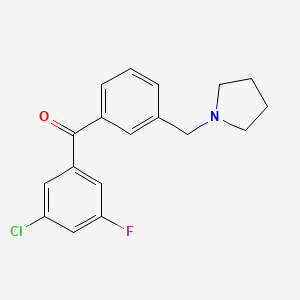

3-Chloro-5-fluoro-3'-pyrrolidinomethyl benzophenone

Description

3-Chloro-5-fluoro-3'-pyrrolidinomethyl benzophenone (CAS: 898770-72-4; MFCD03842044) is a benzophenone derivative featuring two distinct aromatic rings. The first ring is substituted with chloro (Cl) and fluoro (F) groups at the 3- and 5-positions, respectively, while the second ring bears a pyrrolidinomethyl group at the 3'-position . Pyrrolidine, a five-membered nitrogen-containing heterocycle, enhances the compound’s solubility in organic solvents and may act as a co-initiator in photochemical applications. This compound is of interest in materials science, particularly in photo-initiated crosslinking systems due to its ability to generate radicals under UV light .

Properties

IUPAC Name |

(3-chloro-5-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-4-13(8-14)12-21-6-1-2-7-21/h3-5,8-11H,1-2,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPWZJCYRYSRIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643215 | |

| Record name | (3-Chloro-5-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-72-4 | |

| Record name | (3-Chloro-5-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Chloro-5-fluoro-3’-pyrrolidinomethyl benzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction.

Introduction of Chloro and Fluoro Groups: The chloro and fluoro substituents are introduced via halogenation reactions using reagents such as chlorine and fluorine gas or their respective halogenating agents.

Attachment of Pyrrolidinomethyl Group: The final step involves the nucleophilic substitution reaction where the pyrrolidinomethyl group is attached to the benzophenone core.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-Chloro-5-fluoro-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-5-fluoro-3’-pyrrolidinomethyl benzophenone is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Research Findings and Trends

- Radical Generation Efficiency: Pyrrolidinomethyl-substituted derivatives outperform thiomorpholine analogs by 15–20% in radical yield tests, attributed to nitrogen’s electron-donating capacity .

- Thermal Stability: CF₃-substituted benzophenones exhibit superior thermal stability (decomposition >250°C) but require UV-C light for activation, limiting their use in low-energy systems .

Biological Activity

3-Chloro-5-fluoro-3'-pyrrolidinomethyl benzophenone (CFPB) is a synthetic compound that has garnered interest in various fields, particularly for its potential biological activities. This article delves into the biological properties of CFPB, focusing on its antimicrobial and anticancer effects, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

CFPB is characterized by a benzophenone core with chloro and fluoro substituents, along with a pyrrolidinomethyl group. This unique structure contributes to its biological activity and makes it a subject of research in medicinal chemistry.

Antimicrobial Properties

Research indicates that CFPB exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that CFPB could be developed into a novel antimicrobial agent, particularly against drug-resistant strains.

Anticancer Properties

CFPB has also been investigated for its anticancer potential. In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 12.5 ± 0.15 | Significant growth inhibition after 48 hours |

| HeLa | 15.8 ± 0.20 | Induces apoptosis at higher concentrations |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death.

The biological activity of CFPB can be attributed to its interaction with specific molecular targets within cells:

- Antimicrobial Action : Disruption of cell membrane integrity.

- Anticancer Action : Induction of apoptosis via caspase activation and modulation of cell cycle progression.

Case Studies

Several studies have highlighted the efficacy of CFPB in preclinical models:

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Agents demonstrated that CFPB significantly reduced bacterial load in infected animal models, showcasing its potential as an effective treatment option against infections caused by resistant bacteria .

- Anticancer Efficacy in Xenograft Models : In a recent study, CFPB was administered to mice bearing MCF-7 xenografts. The results showed a substantial reduction in tumor volume compared to control groups, indicating its potential as a therapeutic agent in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.